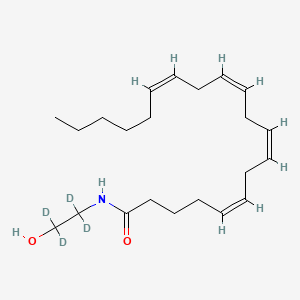

Anandamide-d4

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Anandamide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Anandamide-d4 (AEA-d4), a deuterated analog of the endogenous cannabinoid, anandamide. This compound is a critical tool in cannabinoid research, primarily serving as an internal standard for the accurate quantification of endogenous anandamide levels in biological samples by mass spectrometry.[1][2] This document details a feasible chemical synthesis route, purification protocols, and the biological pathways of its non-deuterated counterpart.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties and expected analytical data for this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N-(2-Hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide | [2] |

| Synonyms | AEA-d4, Arachidonoyl ethanolamide-d4 | [2] |

| Molecular Formula | C₂₂H₃₃D₄NO₂ | [2] |

| Molecular Weight | 351.6 g/mol | [2] |

| Purity (Commercial) | ≥98% or ≥99% | [2] |

| Appearance | Solid | [3] |

| Storage Conditions | -20°C | [2] |

| Solubility | Soluble in ethanol, DMF, DMSO | [2] |

| Mass Spectrum (TMS derivative) | Diagnostic fragments for [²H₄]anandamide are observable. | [4] |

| ¹H NMR (Anandamide) | δ 5.70 (br s, 1H), 5.23-5.33 (m, 8H), 3.15 (q, J=3 Hz, 2H), 2.08-2.12 (m, 4H), 1.95-1.99 (m, 2H), 1.61 (m, 2H), 1.22-1.31 (m, 10H), 0.81 (t, J=7 Hz, 3H) | [5] |

| ¹³C NMR (Anandamide) | δ 172.8, 130.5, 129.2, 128.8, 128.3, 128.1, 127.9, 127.1, 61.5, 41.8, 35.8, 31.5, 29.7, 29.4, 29.3, 29.2, 27.2, 26.5, 25.6, 25.5, 22.6, 14.1 | [3] |

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through the N-acylation of commercially available ethanolamine-d4 with arachidonoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common and effective method for forming amides from acyl chlorides and amines.[6][7][8]

Experimental Protocol

Materials:

-

Arachidonic acid

-

Oxalyl chloride or Thionyl chloride

-

Ethanolamine-d4

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

Procedure:

Step 1: Preparation of Arachidonoyl Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude arachidonoyl chloride, which can be used in the next step without further purification.

Step 2: N-acylation of Ethanolamine-d4

-

Dissolve ethanolamine-d4 in anhydrous dichloromethane in a separate flask under an inert atmosphere and cool to 0°C.

-

Add an excess (e.g., 2-3 equivalents) of a non-nucleophilic base such as triethylamine or diisopropylethylamine.[1]

-

Slowly add a solution of the crude arachidonoyl chloride in anhydrous dichloromethane to the ethanolamine-d4 solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

Step 3: Work-up and Extraction

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any potential side products. A multi-step purification process involving extraction and chromatography is recommended.

Experimental Protocols

1. Liquid-Liquid Extraction:

As described in the synthesis work-up, a standard aqueous wash of the reaction mixture is the first step in purification. This removes the excess base, salts, and water-soluble impurities.

2. Silica Gel Column Chromatography:

Column chromatography is an effective method for the primary purification of this compound.[7][10]

-

Stationary Phase: Silica gel (60-120 mesh size).

-

Mobile Phase: A gradient of ethyl acetate in hexane or chloroform in methanol is typically used. For example, a gradient starting from 100% hexane and gradually increasing the polarity with ethyl acetate can effectively separate the less polar impurities from the more polar anandamide. A chloroform:methanol (95:5, v/v) system has also been reported for similar compounds.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

3. Preparative High-Performance Liquid Chromatography (HPLC):

For achieving high purity (≥98%), preparative reverse-phase HPLC is the final recommended purification step.[11][12][13]

-

Column: A C18 stationary phase is commonly used for the separation of lipids.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might start with a higher percentage of water and ramp up to a high percentage of acetonitrile.

-

Detection: UV detection at a wavelength where anandamide absorbs (e.g., around 204 nm).

-

Procedure:

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Run the gradient method and collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the final, high-purity product.

-

Biological Signaling Pathways of Anandamide

Anandamide is an endocannabinoid that plays a crucial role in various physiological processes by interacting with cannabinoid receptors. Its levels are tightly regulated by a complex network of biosynthetic and degradation pathways.

Anandamide Biosynthesis

Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE).[14][15] Several enzymatic pathways can lead to the formation of anandamide from NAPE.

Caption: Anandamide biosynthesis pathways.

Anandamide Degradation

The biological activity of anandamide is terminated by cellular uptake and subsequent enzymatic degradation. The primary enzyme responsible for anandamide hydrolysis is Fatty Acid Amide Hydrolase (FAAH).[16]

Caption: Anandamide degradation pathways.

Inhibition of FAAH has been shown to increase endogenous anandamide levels, which has therapeutic potential.[17][18][19][20] This highlights the importance of understanding these pathways for drug development.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a vital tool for researchers in the endocannabinoid field. The provided experimental protocols, while based on established chemical principles, offer a solid starting point for the laboratory synthesis of this deuterated standard. The visualization of the biological pathways of anandamide further enriches the understanding of its role in neurobiology and pharmacology. Proper synthesis and purification of this compound will enable more accurate and reliable quantification of endogenous anandamide, facilitating further discoveries in this exciting area of research.

References

- 1. Amide Synthesis [fishersci.it]

- 2. caymanchem.com [caymanchem.com]

- 3. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. iajpr.com [iajpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 17. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anandamide administration alone and after inhibition of fatty acid amide hydrolase (FAAH) increases dopamine levels in the nucleus accumbens shell in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Difference: A Technical Guide to Anandamide and Anandamide-d4 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between anandamide (AEA) and its deuterated isotopologue, Anandamide-d4 (AEA-d4), in the context of mass spectrometry. Understanding these differences is paramount for accurate and reliable quantification of the endogenous cannabinoid, anandamide, in complex biological matrices. This guide will delve into their structural distinctions, mass spectrometric behavior, and the practical application of AEA-d4 as an internal standard in quantitative assays.

Core Concepts: Anandamide and the Role of a Deuterated Internal Standard

Anandamide, or N-arachidonoylethanolamine (AEA), is an endogenous fatty acid amide that plays a significant role in the endocannabinoid system, influencing pain, mood, appetite, and memory[1]. Accurate measurement of AEA levels in biological samples is crucial for understanding its physiological and pathological roles.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying small molecules like anandamide due to its high sensitivity and selectivity. However, the accuracy of quantification can be affected by various factors, including sample matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response.

To correct for these potential sources of error, a stable isotope-labeled internal standard is employed. This compound is the ideal internal standard for AEA quantification. It is chemically identical to anandamide, except that four hydrogen atoms have been replaced by deuterium atoms[2]. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (anandamide) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.

Structural and Mass Differences

The key difference between anandamide and this compound lies in their isotopic composition and, consequently, their molecular weight.

Anandamide (AEA)

-

Molecular Formula: C₂₂H₃₇NO₂[1]

-

Monoisotopic Mass: 347.2824 g/mol

-

Structure: Anandamide consists of an arachidonic acid molecule linked to an ethanolamine moiety via an amide bond.

This compound (AEA-d4)

-

Molecular Formula: C₂₂H₃₃D₄NO₂[3]

-

Monoisotopic Mass: 351.3075 g/mol [4]

-

Structure: The four deuterium atoms in commercially available this compound are located on the ethanolamine portion of the molecule, specifically on the two carbons of the ethyl group[2].

This mass difference of 4 Daltons is the cornerstone of its use in mass spectrometry, allowing for the simultaneous detection and quantification of both the endogenous analyte and the internal standard.

Mass Spectrometric Behavior and Fragmentation

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented into product ions. The specific fragmentation pattern is characteristic of the molecule's structure.

Table 1: Precursor and Product Ions for Anandamide (AEA) and this compound (AEA-d4) in Positive Ionization Mode

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| Anandamide (AEA) | 348.3 | 62.1 | 91 | [5] |

| This compound (AEA-d4) | 352.3 | 66.1 | 91 | [5] |

m/z = mass-to-charge ratio

The fragmentation of anandamide in positive ion mode typically involves the cleavage of the amide bond. The product ion at m/z 62.1 for anandamide corresponds to the protonated ethanolamine fragment [HO-CH₂-CH₂-NH₃]⁺. For this compound, this fragment is observed at m/z 66.1, reflecting the presence of the four deuterium atoms on the ethanolamine moiety. The product ion at m/z 91 is a common fragment observed for both and is likely a result of fragmentation of the arachidonoyl chain.

The distinct precursor and product ion masses for anandamide and this compound allow for the development of highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in LC-MS/MS. In an MRM experiment, the mass spectrometer is programmed to specifically monitor the transition of the precursor ion to a specific product ion for both the analyte and the internal standard. This dramatically reduces background noise and increases the sensitivity and specificity of the assay.

Experimental Protocol: Quantification of Anandamide in Biological Samples using LC-MS/MS

This section provides a representative experimental protocol for the quantification of anandamide in a biological matrix (e.g., brain tissue) using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature[5][6][7].

4.1. Materials and Reagents

-

Anandamide (AEA) standard

-

This compound (AEA-d4) internal standard

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Biological tissue (e.g., rat brain)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

4.2. Sample Preparation

-

Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in an appropriate ice-cold buffer (e.g., Tris buffer, pH 8.0)[5].

-

Protein Precipitation and Extraction: To a known volume of the homogenate, add a known amount of this compound internal standard solution. Add four volumes of ice-cold acetonitrile to precipitate proteins and extract the lipids.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the anandamide and this compound.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of the initial mobile phase components (e.g., 50:50 methanol:water).

4.3. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for the separation of anandamide.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

4.4. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Anandamide: 348.3 → 62.1

-

This compound: 352.3 → 66.1

-

-

Instrument Parameters: Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity for each transition[5].

4.5. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of anandamide and a fixed concentration of this compound.

-

Peak Integration: Integrate the peak areas for the MRM transitions of both anandamide and this compound in the calibration standards and the unknown samples.

-

Ratio Calculation: Calculate the ratio of the peak area of anandamide to the peak area of this compound for each standard and sample.

-

Quantification: Plot the peak area ratio against the concentration of the anandamide standards to generate a calibration curve. Use the linear regression equation of the calibration curve to determine the concentration of anandamide in the unknown samples based on their peak area ratios.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of anandamide using this compound as an internal standard.

Caption: Experimental workflow for anandamide quantification.

Anandamide Signaling Pathway

Anandamide exerts its biological effects primarily through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type 1 (TRPV1) channel. The following diagram provides a simplified overview of the anandamide signaling pathway.

Caption: Simplified anandamide signaling pathway.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of anandamide by LC-MS/MS. Its chemical similarity ensures it mirrors the behavior of endogenous anandamide throughout the analytical process, while its mass difference allows for its distinct detection. This technical guide provides a comprehensive overview of the critical differences between these two molecules and a practical framework for the development and implementation of robust quantitative methods for anandamide analysis in a research setting.

References

- 1. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. d4-Anandamide | C22H37NO2 | CID 129848753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convergent translational evidence of a role for anandamide in amygdala-mediated fear extinction, threat processing and stress-reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: Anandamide-d4 as an Internal Standard in Lipidomics for Accurate Endocannabinoid Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount to understanding their complex roles in health and disease. Among these, the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) has garnered significant attention for its involvement in a myriad of physiological processes, including neurotransmission, inflammation, and pain perception. The inherent low abundance and susceptibility to analytical variability of endogenous AEA necessitate the use of a robust internal standard for reliable quantification. This technical guide provides a comprehensive overview of the critical role of deuterated anandamide (Anandamide-d4) as the gold-standard internal standard in mass spectrometry-based lipidomics.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The cornerstone of accurate quantification in this context is the principle of isotope dilution mass spectrometry (IDMS). This compound is a stable isotope-labeled (SIL) analogue of anandamide, where four hydrogen atoms on the ethanolamine moiety are replaced with deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.[1]

By introducing a known amount of this compound into a biological sample at the earliest stage of processing, it acts as a perfect surrogate, co-eluting with the native anandamide and experiencing similar effects from the sample matrix, ionization suppression or enhancement, and any analyte loss during extraction and handling.[2][3] Consequently, the ratio of the signal from the endogenous anandamide to that of this compound remains constant, enabling highly accurate and precise quantification.

Experimental Protocols: Quantification of Anandamide in Biological Matrices

The following sections detail generalized yet comprehensive methodologies for the quantification of anandamide in common biological matrices using this compound as an internal standard. These protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Sample Preparation: Plasma/Serum

This protocol outlines a common liquid-liquid extraction (LLE) procedure for the isolation of anandamide from plasma or serum.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (in a suitable organic solvent like methanol or ethanol)

-

Acetonitrile (ACN), ice-cold

-

Centrifuge capable of refrigeration

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 50:50 acetonitrile:methanol)

Procedure:

-

Thaw plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The final concentration of the internal standard should be within the linear range of the calibration curve.

-

Add 1 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent.

-

Vortex for 30 seconds and sonicate in an ice-cold water bath for 15 minutes to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Sample Preparation: Brain Tissue

This protocol describes a solid-phase extraction (SPE) method for the purification of anandamide from brain tissue homogenates.

Materials:

-

Brain tissue samples

-

Ice-cold saline (0.9% NaCl)

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE vacuum manifold

-

Methanol (for conditioning and elution)

-

Water (for conditioning)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Excise and weigh the brain tissue quickly and freeze it immediately in liquid nitrogen to minimize post-mortem changes in endocannabinoid levels.

-

Homogenize the frozen tissue in 10 volumes of ice-cold saline.

-

To 100 µL of the homogenate, add a known amount of this compound internal standard.

-

Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of a weak solvent solution (e.g., 20% methanol in water) to remove polar interferences.

-

Elution: Elute the anandamide and this compound with 2 mL of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of anandamide and this compound by LC-MS/MS.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Anandamide: m/z 348.3 → 62.1 (quantifier) and/or 91.1 (qualifier).

-

This compound: m/z 352.3 → 66.1 (quantifier).[4]

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity for both anandamide and this compound.

-

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for anandamide quantification. The following tables summarize typical quantitative data from validated methods.

Table 1: Recovery and Matrix Effects

| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Anandamide | Rodent Brain | Acetonitrile Precipitation | 98.1 - 106.2 | Not Reported | [5] |

| Anandamide | Human Plasma | Solid-Phase Extraction | ~60 | Minimized | [6] |

| Anandamide | Rodent Brain | Acetonitrile Extraction | 102.8 | Not Significant | [7] |

Table 2: Linearity and Sensitivity

| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Reference |

| Anandamide | Rodent Brain | 2.5 - 100 | 1.4 | Not Reported | [5] |

| Anandamide | Human Plasma | 1 - 15 | 1 | Not Reported | [8] |

| Anandamide | Rat Brainstem | 0.5 - 50 | Not Reported | 0.5 | [7] |

Table 3: Precision and Accuracy

| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Anandamide | Rodent Brain | 7.5, 35, 75 | < 15 | < 15 | Within ±15 | [5] |

| Anandamide | Rat Brain | Not Specified | < 15 | < 15 | Not Reported | [9] |

| Anandamide | Human Plasma | 1, 5, 10 | < 10 | < 12 | 95 - 105 | [10] |

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of anandamide, the following diagrams are provided.

Experimental workflow for anandamide quantification.

Simplified anandamide metabolic and signaling pathway.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of endogenous anandamide in complex biological matrices. Its ability to mimic the behavior of the native analyte throughout the analytical process effectively corrects for a wide range of potential errors, thereby ensuring the generation of reliable and reproducible data. The detailed protocols and performance data presented in this guide underscore the robustness of methods employing this compound and provide a solid foundation for researchers and scientists in the field of lipidomics and drug development to confidently measure this critical signaling molecule. As the intricacies of the endocannabinoid system continue to be unraveled, the importance of such rigorous analytical approaches cannot be overstated.

References

- 1. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. Endocannabinoids in Feeding Behavior and Energy Homeostasis - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In-tube solid-phase microextraction directly coupled to tandem mass spectrometry for anandamide and 2-arachidonoylglycerol determination in rat brain samples from an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Anandamide-d4: A Technical Guide to its Commercial Availability, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Anandamide-d4, a crucial internal standard for the quantification of the endogenous cannabinoid, anandamide. This document also outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and visualizes key biological and experimental processes.

Commercial Availability and Supplier Information

This compound is readily available from several reputable suppliers of research chemicals and analytical standards. It is typically supplied as a solution in an organic solvent, such as ethanol or methyl acetate, to ensure stability. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification | Formulation |

| Cayman Chemical | Arachidonoyl Ethanolamide-d4 | 946524-40-9 | C₂₂H₃₃D₄NO₂ | 351.6 g/mol | ≥99% deuterated forms (d₁-d₄) | 1 mg/ml in ethanol |

| Tocris Bioscience | Anandamide - d4 | 946524-40-9 | C₂₂H₃₃D₄NO₂ | 351.56 g/mol | ≥98% (HPLC) | 5mg/ml in anhydrous ethanol |

| Merck (Avanti) | AEA-D4; C20:4 this compound | Not specified | Not specified | Not specified | >99% (TLC) | 1 mg/mL in methanol |

Purity and Characterization: Understanding the Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of this compound. While a batch-specific CoA must be obtained from the supplier at the time of purchase, the following table outlines the typical data and specifications provided.

| Parameter | Typical Specification | Method | Purpose |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |

| Purity (Chemical) | ≥98% or >99% | HPLC, GC-MS, TLC | Determines the percentage of the desired compound, identifying any chemical impurities. |

| Purity (Isotopic) | ≥99% deuterated forms | Mass Spectrometry | Confirms the isotopic enrichment and distribution of deuterium atoms. |

| Concentration | Verified concentration (e.g., 1 mg/mL ± 5%) | Gravimetric analysis with verification by LC-MS/MS or GC-MS | Ensures accurate concentration for use in quantitative applications. |

| Solvent | e.g., Ethanol | Supplier information | Specifies the solvent in which the standard is dissolved. |

| Storage Conditions | -20°C | Supplier recommendation | Provides instructions for maintaining the stability of the compound. |

| Stability | ≥ 2 years | Stability studies | Indicates the expected shelf-life of the product under proper storage conditions. |

Experimental Protocol: Quantification of Anandamide in Biological Matrices using this compound

This compound is primarily utilized as an internal standard (IS) for the accurate quantification of endogenous anandamide in biological samples such as plasma, serum, and tissue homogenates by LC-MS/MS. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation and instrument response.

Materials and Reagents

-

This compound internal standard solution

-

Anandamide analytical standard for calibration curve

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Biological matrix (e.g., plasma)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Thawing and Spiking: Thaw biological samples on ice. To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (300 µL). Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Filtration/Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Spectrometer: Triple quadrupole

-

MRM Transitions:

-

Anandamide: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values to be optimized

-

This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion + 4 Da) - Specific m/z values to be optimized

-

Data Analysis

Quantification is achieved by calculating the peak area ratio of the endogenous anandamide to the this compound internal standard. A calibration curve is constructed by analyzing known concentrations of anandamide standard spiked with the same amount of internal standard.

Visualizations: Signaling Pathways and Experimental Workflows

Anandamide Signaling Pathway

Anandamide, an endocannabinoid, is synthesized on demand in the postsynaptic neuron. It travels retrogradely across the synapse to bind to and activate presynaptic cannabinoid receptors (CB1 and CB2). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The signaling is terminated by the reuptake of anandamide into the postsynaptic neuron and its subsequent degradation by the enzyme fatty acid amide hydrolase (FAAH).

Caption: Simplified Anandamide signaling pathway.

Experimental Workflow for Anandamide Quantification

The following diagram illustrates the key steps in the quantification of anandamide from a biological sample using this compound as an internal standard.

Anandamide-d4: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, signaling pathways, and analytical quantification of Anandamide-d4.

This compound is a deuterated form of anandamide (AEA), a key endogenous cannabinoid neurotransmitter. Its isotopic labeling makes it an invaluable tool in neuroscience and pharmacology, primarily serving as an internal standard for the accurate quantification of endogenous anandamide in biological samples. This guide provides a comprehensive overview of this compound, including its chemical properties, the signaling pathways of its non-deuterated counterpart, and detailed experimental protocols for its use in quantitative analysis.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 946524-40-9[1][2][3][4] |

| Molecular Formula | C₂₂H₃₃D₄NO₂[1][2] |

| Molecular Weight | 351.6 g/mol [1][5] |

| Purity | ≥98%[2][3][4] |

| Formal Name | N-(2-hydroxyethyl-1,1,2,2-d₄)-5Z,8Z,11Z,14Z-eicosatetraenamide[1] |

Anandamide Signaling Pathways

Anandamide, and by extension its deuterated analog used in tracing studies, is a crucial component of the endocannabinoid system. It primarily exerts its effects through the activation of cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events that modulate neurotransmission and various physiological processes.

The signaling cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Anandamide's role as a retrograde messenger is a key feature of its function in the central nervous system. It is synthesized on-demand in the postsynaptic neuron, released into the synaptic cleft, and acts on presynaptic CB1 receptors to suppress neurotransmitter release.

The biological activity of anandamide is terminated by cellular uptake and enzymatic degradation, primarily by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[2]

Anandamide retrograde signaling pathway.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of anandamide in biological matrices such as brain tissue, plasma, and cell cultures.

Experimental Workflow for Anandamide Quantification

The general workflow for quantifying endogenous anandamide levels using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

Understanding the Mass Shift in Deuterated Anandamide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the principles and applications of using deuterated anandamide in mass spectrometry.

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a multitude of physiological processes, making it a significant target in drug discovery and development.[1] Accurate quantification of anandamide in biological matrices is paramount for understanding its function in both health and disease. Stable isotope-labeled internal standards, particularly deuterated anandamide, are indispensable tools in mass spectrometry-based quantification, offering enhanced accuracy and precision. This technical guide delves into the core principles of the mass shift observed in deuterated anandamide, provides detailed experimental methodologies, and illustrates the key signaling and metabolic pathways.

The Principle of Mass Shift in Deuterated Anandamide

In mass spectrometry, the "mass shift" refers to the difference in the mass-to-charge ratio (m/z) between a native compound and its isotopically labeled counterpart. This shift is the foundation of the internal standard method for quantification. By introducing a known quantity of a deuterated standard into a sample, any variations in sample preparation, extraction, and instrument response can be normalized, leading to highly reliable results.[2]

The most commonly used deuterated forms of anandamide are anandamide-d4 and anandamide-d8. The number following the "d" indicates the number of deuterium (²H) atoms that have replaced hydrogen (¹H) atoms in the molecule. This substitution results in a predictable increase in the molecular weight and, consequently, the m/z value of the ion detected by the mass spectrometer.

Quantitative Data: Mass Shift in Deuterated Anandamide

The following table summarizes the key m/z values for anandamide and its commonly used deuterated analogs in mass spectrometry. These values are crucial for setting up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ m/z | Key Fragment Ion (m/z) | Mass Shift (vs. AEA) |

| Anandamide (AEA) | C₂₂H₃₇NO₂ | 347.2824 | 348.29 | 62.1 (Ethanolamine) | 0 |

| This compound (AEA-d4) | C₂₂H₃₃D₄NO₂ | 351.3075 | 352.3 | 66.1 | +4 |

| Anandamide-d8 (AEA-d8) | C₂₂H₂₉D₈NO₂ | 355.3326 | 356.24 | Not specified | +8 |

Note: The m/z values can vary slightly depending on the instrument and ionization conditions. The key fragment ion at m/z 62.1 for anandamide corresponds to the protonated ethanolamine moiety, a common loss during fragmentation.[3]

Experimental Protocols

Quantification of Anandamide in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework for the quantification of anandamide in biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Internal Standard Spiking:

-

Thaw biological samples on ice to minimize enzymatic degradation of anandamide.

-

To each sample, add a known amount of deuterated anandamide (e.g., anandamide-d8) in a suitable solvent (e.g., acetonitrile). The amount of internal standard should be comparable to the expected concentration range of endogenous anandamide.

2. Protein Precipitation and Liquid-Liquid Extraction (LLE):

-

Add ice-cold acetonitrile (typically 2-3 volumes of the sample volume) to precipitate proteins.

-

Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding a non-polar solvent like toluene or ethyl acetate. Toluene is often preferred as it can yield high recovery for anandamide.[3]

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic layer containing the lipids, including anandamide and the internal standard.

3. Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of a solvent compatible with the LC-MS/MS system (e.g., methanol/water mixture).

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.[3]

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both native anandamide and the deuterated internal standard. For example:

-

Anandamide: m/z 348.3 → 62.1

-

This compound: m/z 352.3 → 66.1

-

Anandamide-d8: m/z 356.2 → [a specific product ion]

-

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (anandamide) and the internal standard (deuterated anandamide).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of anandamide standards spiked with the same amount of internal standard.

-

Determine the concentration of anandamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Anandamide Signaling Pathway

Caption: Anandamide signaling through the CB1 receptor.

Anandamide Degradation Pathway

Caption: Enzymatic degradation of anandamide by FAAH.

Experimental Workflow for Anandamide Quantification

Caption: Workflow for anandamide quantification by LC-MS/MS.

Conclusion

The use of deuterated anandamide as an internal standard is a cornerstone of accurate and reliable quantification of this important endocannabinoid by mass spectrometry. Understanding the principles of mass shift, employing robust experimental protocols, and having a clear picture of the associated biochemical pathways are essential for researchers in the field. This guide provides a foundational understanding and practical framework to aid in the successful implementation of these techniques in a research setting.

References

Solubility Profile of Anandamide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Anandamide-d4 (AEA-d4), a deuterated analog of the endogenous cannabinoid anandamide. This document is intended for researchers, scientists, and drug development professionals working with this stable isotopically labeled compound. The guide summarizes available quantitative solubility data, outlines relevant experimental protocols for solubility determination, and illustrates the key signaling pathway of its non-deuterated counterpart, anandamide.

Core Data Presentation: Solubility of this compound and Anandamide

The following tables summarize the known solubility of this compound and its non-deuterated form, anandamide, in various organic solvents. This data has been compiled from publicly available product information sheets and scientific literature. It is important to note that solubility can be influenced by factors such as temperature, purity, and the specific isomer of the compound.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Source(s) |

| Ethanol | 1, 5, 25 | [1][2] |

| Dimethylformamide (DMF) | 2 | [2] |

| Dimethyl sulfoxide (DMSO) | 3 | [2] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | [2] |

Table 2: Quantitative and Qualitative Solubility of Anandamide (Non-deuterated)

| Solvent | Solubility | Source(s) |

| Ethanol | ~5, ~50 mg/mL | [3][4] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [4] |

| Aqueous Buffers | Sparingly soluble | [4] |

| PBS (pH 7.2) | Slightly soluble | [4] |

| Chloroform | Soluble | [5][6] |

Experimental Protocols

Determining the solubility of lipophilic compounds like this compound is a critical step in experimental design. Below are generalized methodologies for assessing solubility.

Method 1: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow any undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: Carefully extract an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is determined from the concentration of the analyte in the saturated solution.

Method 2: Hot-Stage Microscopy

For solid lipid excipients, hot-stage microscopy can be a valuable tool for determining saturation solubility.

-

Sample Preparation: Prepare a series of mixtures with known concentrations of this compound in the molten lipid excipient.

-

Microscopic Observation: Place a small amount of each mixture on a microscope slide and cover with a coverslip. Heat the slide on a hot stage at a controlled rate.

-

Analysis: Observe the samples under a cross-polarized light microscope. The temperature at which the last crystals of the drug dissolve corresponds to the saturation temperature for that concentration. By plotting the dissolution temperature against concentration, the solubility at different temperatures can be determined.

Mandatory Visualizations

Anandamide Signaling Pathway

Anandamide, the non-deuterated counterpart of this compound, is a key endocannabinoid that modulates a variety of physiological processes through its interaction with cannabinoid receptors.[7][8] The following diagram illustrates the canonical signaling pathway of anandamide.

Caption: Retrograde signaling by anandamide in a synapse.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by HPLC analysis.

Caption: Workflow for shake-flask solubility determination.

References

- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. lumirclinic.co.uk [lumirclinic.co.uk]

- 4. Identification of N-acylethanolamines in Dictyostelium discoideum and confirmation of their hydrolysis by fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls | Semantic Scholar [semanticscholar.org]

- 7. karger.com [karger.com]

- 8. pharmtech.com [pharmtech.com]

Anandamide-d4 safety data sheet and handling precautions

Anandamide-d4, a deuterated analog of the endogenous cannabinoid anandamide (AEA), serves as a critical internal standard for the precise quantification of AEA in biological samples. This guide provides comprehensive safety information, handling protocols, and technical data for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties

This compound shares its core structure with endogenous anandamide, with the substitution of four hydrogen atoms with deuterium on the ethanolamine moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

| Property | Value | Source |

| Formal Name | N-(2-hydroxyethyl-1,1,2,2-d₄)-5Z,8Z,11Z,14Z-eicosatetraenamide | [1] |

| Common Synonyms | AEA-d₄, Arachidonoyl Ethanolamide-d₄ | [1] |

| CAS Number | 946524-40-9 | [1][2] |

| Molecular Formula | C₂₂H₃₃D₄NO₂ | [1][2][3] |

| Molecular Weight | 351.6 g/mol | [1][2] |

| Purity | ≥98% | [2][4] |

| Formulation | Typically supplied as a solution in a solvent like ethanol. | [1] |

| Solubility | - Ethanol: ~25 mg/ml- DMSO: ~3 mg/ml- DMF: ~2 mg/ml | [1] |

Safety Data and Handling Precautions

While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practice is essential.[3] The following precautions are based on safety data sheets for this compound and its non-deuterated parent compound, anandamide.

Hazard Identification and First Aid

The material has not been classified as harmful by ingestion, but it may still pose a risk to individuals with pre-existing organ damage.[5] Direct personal contact, including inhalation, should be avoided.[5]

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air.[3] |

| Skin Contact | Wash the affected area with soap and water.[3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, making sure to lift the lower and upper eyelids.[3] |

| Ingestion | Rinse mouth with water.[3] |

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to maintain compound integrity and ensure personnel safety.

| Aspect | Precaution |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and avoid all personal contact.[5] Do not eat, drink, or smoke when handling.[5] |

| Storage | Store at -20°C in the original container.[2] Keep containers securely sealed and protect them from physical damage.[5] Store away from incompatible materials and ignition sources.[5] |

| Personal Protection | - Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]- Hand Protection: Wear protective gloves.- Respiratory Protection: Use a dust respirator if generating dust.[5]- General: Eyewash stations and ventilation systems should be available.[3] |

Spill Management and Fire Safety

| Situation | Procedure |

| Minor Spills | Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material and place it in suitable containers for disposal.[5] |

| Major Spills | Clear the area of personnel and move upwind. Stop the leak if it is safe to do so. Contain the spill with sand, earth, or vermiculite. Collect the recoverable product into labeled containers.[5] |

| Fire Fighting | The substance is combustible.[5] In case of fire, toxic fumes of carbon monoxide and nitrogen oxides may be emitted.[5] |

Toxicological Data

Toxicological studies have been conducted on the parent compound, anandamide. The data is considered relevant for its deuterated analog under normal laboratory use.

| Study Type | Result | Conclusion | Source |

| Acute Oral Toxicity | No Observed Effect Level (NOEL) of 2,000 mg/kg body weight. | Considered to have low acute oral toxicity. | [6][7] |

| 90-Day Repeated Dose Oral Toxicity | No Observed Adverse Effect Level (NOAEL) is considered to be 2,000 mg/kg body weight/day. | Low subchronic toxicity. | [6][7] |

| Bacterial Reverse Mutagenesis (Ames test) | No mutagenic activity was exhibited. | Non-mutagenic. | [6][7] |

| In Vitro Mammalian Chromosomal Aberration | No significant increases in the number of aberrant cells. | No evidence of clastogenicity. | [6][7][8] |

| In Vivo Mammalian Erythrocyte Micronucleus | No differences in micronucleus frequency were observed. | Non-mutagenic in vivo. | [6] |

| Neurotoxicity | Central administration of high doses of AEA in vivo may cause neurotoxic effects independent of the CB1 receptor, potentially mediated through VR1 receptors. | High concentrations may induce cell death and inflammation. | [9] |

Biological Pathways

Anandamide is an endogenous neurotransmitter involved in the endocannabinoid system.[10] Its levels are tightly regulated by specific biosynthesis and degradation pathways.

Anandamide Biosynthesis

Anandamide is synthesized from the membrane phospholipid precursor N-arachidonoyl phosphatidtylethanolamine (NAPE) through multiple pathways.[10][11][12]

Caption: Major enzymatic pathways for the biosynthesis of Anandamide (AEA) from NAPE.

Anandamide Metabolism

Anandamide has a short half-life in vivo due to rapid enzymatic degradation. The primary enzyme responsible for its breakdown is Fatty Acid Amide Hydrolase (FAAH).[10] Other oxidative pathways also contribute to its metabolism.[13]

Caption: Primary metabolic pathways for the degradation of Anandamide (AEA).

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantification of endogenous anandamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4]

Quantification of Anandamide using LC-MS/MS

This protocol outlines a general methodology for using this compound as an internal standard.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, brain homogenates) are collected. A known quantity of this compound solution is spiked into each sample and calibrator.

-

Lipid Extraction: Lipids, including anandamide and the internal standard, are extracted from the aqueous sample matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. A common LLE method involves using a solvent mixture like chloroform/methanol.

-

Solvent Evaporation and Reconstitution: The organic solvent containing the lipids is evaporated to dryness, typically under a stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system.

-

Chromatography: Anandamide and this compound are separated from other lipids using a C18 reverse-phase column.

-

Mass Spectrometry: The analytes are detected using a mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both anandamide and this compound are monitored.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the anandamide peak area to the this compound peak area against the concentration of the calibrators. The concentration of anandamide in the unknown samples is then determined from this curve.

Caption: General workflow for quantifying endogenous anandamide using this compound.

Receptor Binding Assays

While this compound is not typically used directly in binding assays, its parent compound, anandamide, is studied for its affinity to cannabinoid receptors (CB₁ and CB₂).[1] A typical protocol involves:

-

Preparation: Cell membranes expressing the receptor of interest (e.g., CB₁) are prepared.

-

Competition Assay: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., anandamide).

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured by scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to a binding affinity constant (Ki). Anandamide exhibits a Ki value of approximately 52 nM for the CB₁ receptor.[1]

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Anandamide - d4 | Stable Isotopically Labeled Compounds | Tocris Bioscience [tocris.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. probiologists.com [probiologists.com]

- 7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]

- 9. The "dark side" of endocannabinoids: a neurotoxic role for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide - Wikipedia [en.wikipedia.org]

- 11. Multiple pathways involved in the biosynthesis of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Anandamide in Biological Matrices using a Validated LC-MS/MS Method with Anandamide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anandamide (AEA) in biological samples, such as plasma and brain tissue. The method utilizes Anandamide-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals investigating the role of the endocannabinoid system in various physiological and pathological processes.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory.[1] It is synthesized "on demand" from a membrane precursor, N-arachidonoyl-phosphatidylethanolamine (NArPE), and exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2).[2][3] Given its low abundance and rapid metabolism, sensitive and selective analytical methods are required for its accurate quantification in complex biological matrices.[4][5] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity, specificity, and throughput.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample preparation and analysis.[8]

Experimental

Materials and Reagents

-

Anandamide (AEA) standard (Cayman Chemical or equivalent)

-

This compound (AEA-d4) internal standard (Cayman Chemical or equivalent)[8]

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

Ethyl acetate

-

Toluene

-

Solid-phase extraction (SPE) cartridges (e.g., C18)[9]

-

Biological matrix (e.g., plasma, brain tissue homogenate)

Sample Preparation

Two common and effective methods for extracting anandamide from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol: [10][11]

-

To 500 µL of plasma, add the internal standard (this compound) to a final concentration of 20 ng/mL.[9]

-

Add 1 mL of ice-cold ethyl acetate or a 1:1 mixture of ethyl acetate and cyclohexane.[9] For aortic tissue, toluene has been shown to yield high recovery.[11]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to separate the phases.[12]

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 1 mL of the organic solvent.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 37°C.[12]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[9]

Solid-Phase Extraction (SPE) Protocol: [9]

-

Condition a C18 SPE column with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add the internal standard (this compound).

-

Load the sample onto the conditioned SPE column.

-

Wash the column with 1 mL of 40% methanol in water to remove interferences.

-

Elute the anandamide and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for the separation.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile/Isopropanol (v/v) with 0.1% formic acid.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Injection Volume: 10 µL.[11]

-

Column Temperature: 45°C.[4]

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes.

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 30 |

| 15.0 | 30 |

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anandamide (AEA) | 348.3 | 62.1 | 15 |

| This compound (AEA-d4) | 352.3 | 66.1 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation Data

The following table summarizes typical validation parameters for the LC-MS/MS quantification of anandamide.

| Parameter | Result | Reference |

| Lower Limit of Quantification (LLOQ) | 0.03 - 0.35 ng/mL | [10][13] |

| Limit of Detection (LOD) | 0.02 - 0.3 ng/mL | [5][13] |

| Linearity (r²) | > 0.99 | [13] |

| Intra-day Precision (%RSD) | < 15% | [10] |

| Inter-day Precision (%RSD) | < 15% | [10] |

| Accuracy | 85 - 115% | [10] |

| Recovery | > 85% | [11] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for anandamide quantification.

Anandamide Signaling Pathway

Caption: Simplified anandamide signaling pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of anandamide in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for both preclinical and clinical research in the field of endocannabinoid signaling. Proper sample handling and preparation are crucial for obtaining accurate results due to the metabolic instability of anandamide.[14]

References

- 1. Anandamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Spiking Anandamide-d4 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the accurate quantification of anandamide (AEA) in biological samples using anandamide-d4 (AEA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, including sample loss during extraction and matrix effects in mass spectrometry.

Introduction

Anandamide is an endogenous cannabinoid neurotransmitter involved in various physiological processes, including pain, mood, and appetite.[1] Accurate measurement of AEA levels in biological matrices such as plasma and brain tissue is crucial for understanding its role in health and disease. Due to its lipophilic nature and low endogenous concentrations, robust and reliable analytical methods are required. This protocol outlines a validated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard to ensure high accuracy and precision.

Anandamide Signaling Pathway

Anandamide is synthesized on demand from membrane phospholipids and acts as a retrograde messenger, primarily targeting cannabinoid receptor 1 (CB1) on presynaptic neurons. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately suppressing neurotransmitter release.[1] Anandamide signaling is terminated by cellular reuptake and enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).

Experimental Workflow

The general workflow for the quantification of anandamide in biological samples involves sample collection, spiking with this compound, lipid extraction, sample cleanup, and analysis by LC-MS/MS.

Experimental Protocols

Preparation of this compound Internal Standard Solutions

-

Stock Solution (1 mg/mL): Dissolve this compound in a solvent such as ethanol, methanol, or acetonitrile. Store the stock solution at -20°C or -80°C in a tightly sealed glass vial. Solutions are generally stable for extended periods when stored properly.[2][3]

-

Working Solution (e.g., 10 ng/mL): Prepare a working solution by diluting the stock solution with the appropriate solvent (typically the same as used for sample reconstitution, e.g., acetonitrile). The concentration of the working solution should be chosen to be within the linear range of the assay and comparable to the expected endogenous anandamide concentrations.

Protocol for Spiking this compound into Plasma Samples

-

Sample Collection: Collect whole blood in EDTA-containing tubes and immediately place on ice to minimize enzymatic activity.

-

Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

-

Spiking: To a known volume of plasma (e.g., 500 µL), add a small, precise volume of the this compound working solution (e.g., 10 µL). The internal standard should be added at the earliest stage of sample preparation to account for any loss during subsequent steps.[4]

-

Protein Precipitation and Extraction:

-

Add at least two volumes of ice-cold acetonitrile to the plasma sample containing the internal standard.

-

Vortex thoroughly for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent for LC-MS/MS analysis.

Protocol for Spiking this compound into Brain Tissue Samples

-

Tissue Collection: Rapidly dissect the brain region of interest and snap-freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until analysis.

-

Homogenization Buffer Preparation: Prepare a suitable homogenization buffer. A common choice is a mixture of organic solvent and aqueous buffer to facilitate both homogenization and initial extraction.

-

Spiking: Add a precise volume of the this compound working solution directly to the homogenization buffer before adding the tissue.

-

Homogenization:

-

Weigh the frozen brain tissue.

-

Add the tissue to the homogenization buffer containing the internal standard.

-

Homogenize the tissue thoroughly using a mechanical homogenizer on ice.

-

-

Lipid Extraction:

-

Add chloroform and water to the homogenate to perform a Bligh-Dyer or Folch extraction.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

-

Organic Phase Collection: Carefully collect the lower organic phase containing the lipids.

-